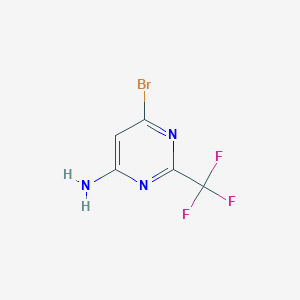

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 1378259-23-4

Cat. No.: VC2586423

Molecular Formula: C5H3BrF3N3

Molecular Weight: 242 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378259-23-4 |

|---|---|

| Molecular Formula | C5H3BrF3N3 |

| Molecular Weight | 242 g/mol |

| IUPAC Name | 6-bromo-2-(trifluoromethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) |

| Standard InChI Key | ZTGDYALJMNYCDG-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(N=C1Br)C(F)(F)F)N |

| Canonical SMILES | C1=C(N=C(N=C1Br)C(F)(F)F)N |

Introduction

Chemical Structure and Properties

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative with molecular formula C₅H₃BrF₃N₃ and a molecular weight of 242.00 g/mol. The compound features a pyrimidine ring with a bromine atom at position 6, a trifluoromethyl group at position 2, and an amino group at position 4. This structural arrangement creates a molecule with unique electronic properties due to the electron-withdrawing effect of the trifluoromethyl group and the halogen substituent. The presence of three nitrogen atoms in the structure (two in the pyrimidine ring and one in the amino group) contributes to its ability to participate in hydrogen bonding interactions with potential biological targets .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrF₃N₃ |

| Molecular Weight | 242.00 g/mol |

| CAS Number | 1378259-23-4 |

| IUPAC Name | 6-bromo-2-(trifluoromethyl)pyrimidin-4-amine |

| InChI | InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) |

| InChIKey | ZTGDYALJMNYCDG-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(N=C1Br)C(F)(F)F)N |

| Physical State | Solid |

Synthesis Methods

| Compound | Structure Type | Key Synthetic Steps | Application |

|---|---|---|---|

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | Pyrimidine | Ring formation, trifluoromethylation, bromination | Pharmaceutical/agrochemical intermediate |

| 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | Pyridine | Multiple-step synthesis | Pharmaceutical intermediate |

| 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | Pyrimidine | Multiple halogenation, trifluoromethylation | Research chemical |

Biological Activities

Pyrimidine derivatives containing trifluoromethyl groups exhibit diverse biological activities, making them valuable in both pharmaceutical and agrochemical research. The unique structure of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine suggests potential for various biological properties, which can be inferred from studies on related compounds.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives with trifluoromethyl substituents have demonstrated significant antimicrobial and antifungal activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems. Some pyrimidine derivatives, including those with structures similar to 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine, have shown antifungal activity against various fungal species. For example, compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide have demonstrated higher antifungal activity against Phomopsis sp. compared to commercial fungicides.

Pesticidal Activities

Pyrimidin-4-amine derivatives have shown promising pesticidal activities. Research on novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed excellent insecticidal activity against agricultural pests such as Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungicidal activity against Pseudoperonospora cubensis. Specifically, compounds like 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine demonstrated broad-spectrum insecticidal and fungicidal activity .

Mechanism of Action Studies

Enzymatic activity testing of related pyrimidin-4-amine derivatives has provided insights into their potential mechanisms of action. For example, acetylcholinesterase (AChE) enzymatic activity testing of certain pyrimidin-4-amine compounds has been conducted to investigate their mode of action as insecticides. Molecular docking studies have also been performed to understand the binding interactions of these compounds with their target enzymes .

Structure-Activity Relationships

Role of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is a critical structural feature that affects multiple properties:

-

It enhances lipophilicity, potentially improving membrane permeability and bioavailability.

-

It creates a strong electron-withdrawing effect that alters the electronic distribution across the pyrimidine ring, affecting reactivity and interactions with biological targets.

-

It increases metabolic stability by protecting adjacent positions from oxidative metabolism.

-

It can participate in unique binding interactions with target proteins through fluorine-specific interactions.

Significance of the Bromine Substituent

The bromine atom at position 6 serves multiple functions:

Comparison with Related Compounds

Table 3: Structural Comparison of Related Trifluoromethylated Compounds

| Compound | Core Structure | Position of CF₃ | Position of Br | Amine Position | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | Pyrimidine | 2 | 6 | 4 | 242.00 |

| 6-Bromo-2-(trifluoromethyl)pyridin-3-amine | Pyridine | 2 | 6 | 3 | 241.01 |

| 6-Bromo-4-(trifluoromethyl)pyridin-2-amine | Pyridine | 4 | 6 | 2 | 241.01 |

| 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | Pyrimidine | 2 | None (OMe at 6) | 4 | 193.13 |

These structural differences significantly impact the compounds' chemical reactivity, physical properties, and biological activities. For example, the change from a pyrimidine to a pyridine core alters the electronic distribution, while modifications in the position of functional groups affect the compound's three-dimensional structure and potential binding interactions .

Applications in Research and Development

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine has potential applications in various fields, particularly in pharmaceutical and agrochemical research. Its unique structure and reactivity make it valuable both as a chemical intermediate and as a potential bioactive compound.

Pharmaceutical Applications

In pharmaceutical research, 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine and related compounds can serve as starting materials or intermediates in the synthesis of more complex bioactive molecules. The reactive bromine atom allows for various chemical transformations, particularly cross-coupling reactions, enabling the generation of diverse molecular scaffolds for drug discovery programs.

The trifluoromethyl group enhances drug-like properties by improving lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics make trifluoromethylated pyrimidines valuable scaffolds in medicinal chemistry, with potential applications in the development of antimicrobial, antiviral, and anticancer agents.

Agrochemical Applications

In agrochemical research, pyrimidine derivatives, including those with structures similar to 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine, have demonstrated potential as pesticides, fungicides, and herbicides. The search results mention that pyrimidin-4-amine derivatives containing trifluoromethyl groups have shown significant pesticidal activities against various agricultural pests and plant pathogens .

The compound's potential for broad-spectrum activity, combined with the synthetic versatility provided by the bromine substituent, makes it a valuable scaffold for the development of new agrochemical products. Structure-activity relationship studies can guide the optimization of these compounds for specific agricultural applications.

Future Research Directions

Future research on 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine could explore several promising directions to further understand and exploit its potential applications in various fields.

Synthetic Methodology Development

Efforts to develop more efficient and environmentally friendly synthetic routes to 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine would be valuable. This could include:

-

Exploration of catalytic methods for the introduction of the trifluoromethyl group

-

Development of regioselective bromination strategies

-

Investigation of one-pot procedures to streamline the synthesis

-

Application of flow chemistry and green chemistry principles to improve efficiency and sustainability

Biological Activity Screening

Comprehensive biological activity screening of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine would provide valuable insights into its potential applications:

-

Antimicrobial testing against a range of bacterial and fungal pathogens

-

Screening for activity against agricultural pests and plant pathogens

-

Evaluation of potential anticancer and antiviral activities

-

Investigation of specific molecular targets and mechanisms of action

Derivative Development

Systematic exploration of structure-activity relationships through the synthesis and evaluation of diverse derivatives could lead to compounds with enhanced or novel biological activities:

-

Modification of the amino group through alkylation, acylation, or other transformations

-

Replacement of the bromine atom with other functional groups via cross-coupling reactions

-

Introduction of additional substituents at other positions of the pyrimidine ring

-

Development of hybrid molecules combining the 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine scaffold with other bioactive moieties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume